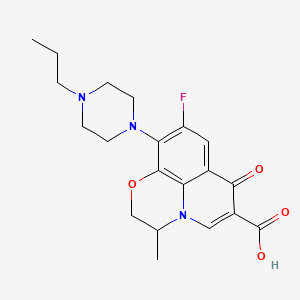
4-n-Propyl ofloxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Propyl ofloxacin is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The modification at the 4-n-propyl position aims to enhance its pharmacological properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propyl ofloxacin involves the modification of the ofloxacin molecule. One common method is the reaction of ofloxacin hydrazide with different substituted aromatic aldehydes to form Schiff bases, followed by ring closure reactions to form various heterocyclic compounds . Another method involves the preparation of ofloxacin nanoparticles using ionotropic gelation methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
4-n-Propyl ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antibacterial properties.
Common Reagents and Conditions
Oxidation: Oxone/Co2+ under UV light.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds and degradation products, depending on the reaction conditions and reagents used .
科学的研究の応用
4-n-Propyl ofloxacin has several scientific research applications:
作用機序
4-n-Propyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound prevents normal cell division and leads to bacterial cell death .
類似化合物との比較
Similar Compounds
Ofloxacin: The parent compound, a second-generation fluoroquinolone.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity.
Uniqueness
4-n-Propyl ofloxacin is unique due to its specific modification at the 4-n-propyl position, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar fluoroquinolones .
特性
CAS番号 |
124255-93-2 |
|---|---|
分子式 |
C20H24FN3O4 |
分子量 |
389.4 g/mol |
IUPAC名 |
7-fluoro-2-methyl-10-oxo-6-(4-propylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-3-4-22-5-7-23(8-6-22)17-15(21)9-13-16-19(17)28-11-12(2)24(16)10-14(18(13)25)20(26)27/h9-10,12H,3-8,11H2,1-2H3,(H,26,27) |
InChIキー |
SUCNQMBJPDAVAJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















